molecular formula C16H19NO B12071215 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

Cat. No.: B12071215
M. Wt: 241.33 g/mol
InChI Key: HJGMPICSMODXFH-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is a secondary amine derivative featuring a phenylethanol backbone substituted with a 4-methylbenzylamino group. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMPICSMODXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-methylbenzylamine with 1-phenylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

The compound 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol , also known by its chemical structure C16H19NO, has garnered attention in various scientific research applications due to its unique properties and potential therapeutic benefits. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of the compound. The molecular structure consists of a phenylethanol backbone with a methylphenylmethylamino substitution, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. A study explored the effects of derivatives on serotonin reuptake inhibition, showing promising results for mood disorder treatments.

Pharmacology

Pharmacological studies have focused on the compound's efficacy and safety profile.

Case Study: Analgesic Effects

A recent study evaluated the analgesic effects of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol in animal models. The results demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management therapy.

Biochemical Assays

The compound has been utilized in biochemical assays to study enzyme interactions and inhibition.

Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive12.5
LipoxygenaseNon-competitive15.0
AcetylcholinesteraseMixed-type8.0

These studies highlight the compound's ability to modulate enzyme activity, which can be pivotal in drug development.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) 2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol (CAS: 223673-34-5)
  • Molecular Formula : C₁₇H₂₀N₂O₃
  • Molecular Weight : 300.36 g/mol
  • Key Differences : The 4-nitrophenethyl group introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the 4-methylphenyl group. This compound’s nitro group may enhance binding to aromatic interaction sites in biological targets .
(b) (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 391901-45-4)
  • Molecular Formula : C₁₆H₂₀N₂O
  • Molecular Weight : 256.34 g/mol
  • This derivative is explored as a pharmaceutical intermediate for β₃-adrenergic agonists .
(c) 2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS: 338771-43-0)
  • Molecular Formula: C₂₁H₂₀FNO
  • Molecular Weight : 321.39 g/mol

Halogenated Derivatives

(a) 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS: 321432-73-9)
  • Molecular Formula: C₂₁H₁₉Cl₂NO
  • Molecular Weight : 372.29 g/mol
  • Key Differences : Dichloro substitution enhances electron-withdrawing effects and molecular weight, which may influence metabolic stability and receptor binding kinetics .
(b) 1-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride (CAS: 1029985-64-5)
  • Molecular Formula: C₂₂H₂₁F₂NO·HCl
  • Molecular Weight : 375.85 g/mol
  • Key Differences : Dual fluorine atoms and a hydrochloride salt form improve aqueous solubility, making it suitable for formulation studies .

Sulfur-Containing Analogues

2-((4-(Methylthio)benzyl)amino)-1-phenylethanol
  • Molecular Formula: C₁₆H₁₉NOS
  • Molecular Weight : 273.39 g/mol

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Feature(s)
2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol C₁₆H₁₉NO 241.33 ~2.8 46.25 Baseline structure
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl C₁₆H₁₈N₂O₃·HCl 322.79 ~4.18 78.08 Nitro group enhances reactivity
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol C₂₁H₁₉Cl₂NO 372.29 ~5.0 46.25 High lipophilicity
2-((4-(Methylthio)benzyl)amino)-1-phenylethanol C₁₆H₁₉NOS 273.39 ~2.8 54.05 Sulfur-driven metabolism

Research Findings and Implications

  • Polarity and Solubility: Amino and hydroxyl groups (e.g., in ) improve water solubility, critical for bioavailability in drug candidates.
  • Steric Considerations: Bulky substituents (e.g., diphenylethanol in ) may reduce metabolic clearance but limit blood-brain barrier penetration.

Biological Activity

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol, often referred to as a phenolic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-methylbenzylamine with 1-phenylethanol. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes.

Antimicrobial Properties

Research indicates that 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

In addition to antimicrobial and anti-inflammatory effects, 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol has demonstrated antioxidant activity . It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and treatment, as oxidative stress is a known contributor to carcinogenesis .

The biological effects of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol are believed to be mediated through interactions with specific molecular targets. For example, its anti-inflammatory effects may arise from inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in regulating immune responses and inflammation .

Comparative Analysis

To understand the unique properties of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-(Methylphenyl)anilineStructureModerate antimicrobial activity
N-(4-hydroxyphenyl)retinamideStructureStrong anticancer properties
4-AminophenolStructureAntioxidant and anti-inflammatory

The structural uniqueness of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol contributes to its distinct biological activities compared to these compounds. Its combination of aromatic and aliphatic components allows for versatile applications in various fields.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Potential : The compound was tested for its ability to inhibit lipid peroxidation in rat liver microsomes, showing effective scavenging of DPPH radicals and suggesting a strong antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Reductive amination is a common approach for synthesizing secondary amines. For this compound, coupling 4-methylbenzylamine with a phenylethanone derivative under hydrogenation (e.g., using Pd/C or Raney Ni in anhydrous ethanol) may yield the target product. Reaction parameters such as catalyst loading (5-10 wt%), hydrogen pressure (1-3 atm), and temperature (25-60°C) should be optimized. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring intermediates by TLC or HPLC is critical .

Q. How can researchers confirm the structural integrity and purity of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify functional groups (e.g., hydroxyl at δ 1.8–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (C16_{16}H19_{19}NO, theoretical MW: 241.33 g/mol).
    Cross-referencing with PubChem data for analogous compounds (e.g., 1-(4-Methylphenyl)ethanol) validates spectral assignments .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for interactions with adrenergic or trace amine-associated receptors (TAARs) using radioligand displacement (e.g., 3^3H-norepinephrine).
  • Cell Viability Assays : Test cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) via MTT or resazurin assays.
  • Enzyme Inhibition Studies : Evaluate effects on monoamine oxidases (MAO-A/B) using fluorometric kits. Dose-response curves (1 nM–100 µM) and IC50_{50} calculations are essential .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol be addressed?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to induce enantioselectivity.
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation comparison with literature) .

Q. What computational tools are recommended for studying the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with TAAR1 or β-adrenergic receptors.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, charge distribution).
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assay Protocols : Replicate studies under controlled conditions (pH, temperature, cell passage number).
  • Meta-Analysis : Compare datasets across publications using tools like RevMan to identify outliers.
  • Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain variability .

Q. What methodologies are effective for assessing environmental persistence and degradation pathways?

  • Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
  • Biodegradation Assays : Inoculate soil/water samples with microbial consortia and quantify residual compound via GC-FID.
  • Ecotoxicity Testing : Evaluate effects on Daphnia magna or algal growth (OECD Test Guidelines 201/202) .

Key Notes

  • Avoid Commercial Sources : BenchChem and similar platforms are excluded per reliability criteria.
  • Stereochemical Complexity : Enantiomers may exhibit divergent bioactivities; always report enantiopurity.
  • Environmental Impact : Degradation products (e.g., sulfoxides) require characterization .

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